molecular formula C12H14IN B11819608 2-(Naphthalen-2-yl)ethanaminehydroiodide

2-(Naphthalen-2-yl)ethanaminehydroiodide

Cat. No.: B11819608
M. Wt: 299.15 g/mol
InChI Key: XMOCIPQIIGYVEV-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)ethanamine hydroiodide is a chemical compound with the molecular formula C12H14IN and a molecular weight of 299.16 g/mol . It is known for its unique structure, which includes a naphthalene ring attached to an ethanamine group, and is often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)ethanamine hydroiodide typically involves the reaction of naphthalene-2-carbaldehyde with ethylamine, followed by the addition of hydroiodic acid to form the hydroiodide salt . The reaction conditions often include:

    Naphthalene-2-carbaldehyde: This is the starting material.

    Ethylamine: Reacts with naphthalene-2-carbaldehyde.

    Hydroiodic Acid: Used to form the hydroiodide salt.

Industrial Production Methods

Industrial production methods for 2-(Naphthalen-2-yl)ethanamine hydroiodide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)ethanamine hydroiodide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can modify the ethanamine group.

    Substitution: The naphthalene ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various naphthalene derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

2-(Naphthalen-2-yl)ethanamine hydroiodide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)ethanamine hydroiodide involves its interaction with specific molecular targets and pathways. The naphthalene ring structure allows it to interact with various enzymes and receptors, potentially influencing biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-2-yl)ethanamine hydrochloride
  • 2-(Naphthalen-2-yl)ethanamine sulfate
  • 2-(Naphthalen-2-yl)ethanamine nitrate

Uniqueness

2-(Naphthalen-2-yl)ethanamine hydroiodide is unique due to its specific hydroiodide salt form, which can influence its solubility, reactivity, and overall chemical behavior compared to other similar compounds .

Properties

Molecular Formula

C12H14IN

Molecular Weight

299.15 g/mol

IUPAC Name

2-naphthalen-2-ylethanamine;hydroiodide

InChI

InChI=1S/C12H13N.HI/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10;/h1-6,9H,7-8,13H2;1H

InChI Key

XMOCIPQIIGYVEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCN.I

Origin of Product

United States

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